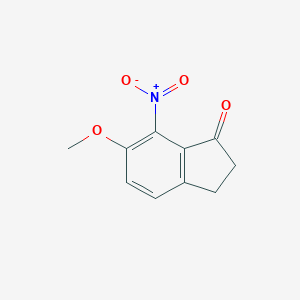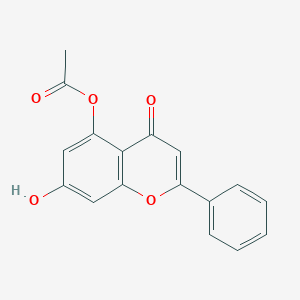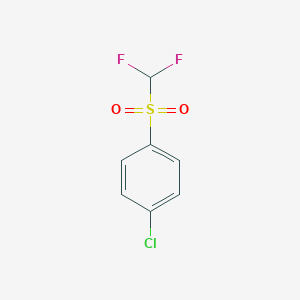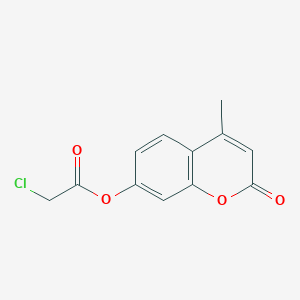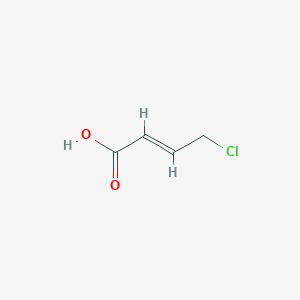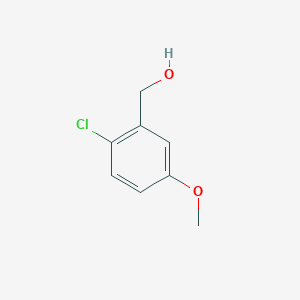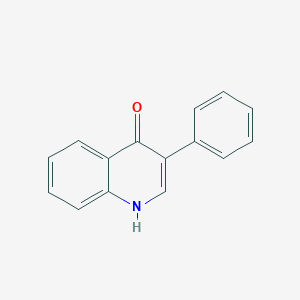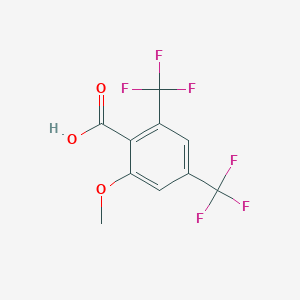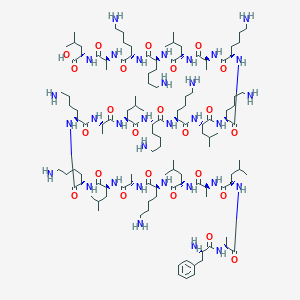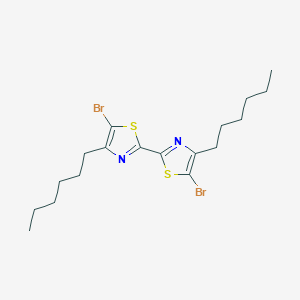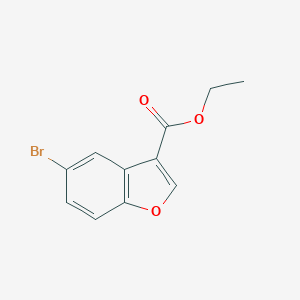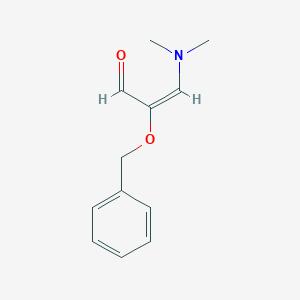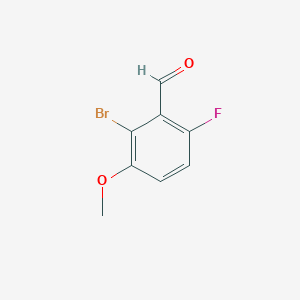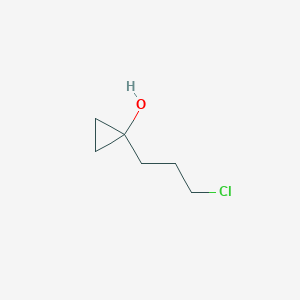
1-(3-Chloropropyl)cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)cyclopropanol is a cyclopropane-containing alcohol that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)cyclopropanol is not fully understood. However, it is believed to act by binding to specific receptors in the body, altering the activity of various enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
1-(3-Chloropropyl)cyclopropanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Chloropropyl)cyclopropanol in lab experiments include its high purity and stability, as well as its ability to be easily synthesized from readily available starting materials. However, its limitations include its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Orientations Futures
There are many potential future directions for research involving 1-(3-Chloropropyl)cyclopropanol. Some possible areas of study include its use as a tool for studying the mechanisms of various diseases and disorders, as well as its potential as a therapeutic agent for these conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new applications for it in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-Chloropropyl)cyclopropanol involves the reaction of cyclopropane with 3-chloropropanol in the presence of a strong acid catalyst. This reaction results in the formation of the desired product, which can then be purified using standard methods.
Applications De Recherche Scientifique
1-(3-Chloropropyl)cyclopropanol has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as cyclopropane-containing amino acids and peptides. It has also been used as a starting material for the synthesis of other cyclopropane-containing compounds, such as cyclopropylcarbinols and cyclopropylamines.
Propriétés
Numéro CAS |
174790-32-0 |
|---|---|
Nom du produit |
1-(3-Chloropropyl)cyclopropanol |
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.6 g/mol |
Nom IUPAC |
1-(3-chloropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |
Clé InChI |
PACSUMUBOSJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1(CCCCl)O |
SMILES canonique |
C1CC1(CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



